FMOC-DL-3-benzothienylalanine

Description

FMOC-DL-3-benzothienylalanine is a synthetic amino acid derivative protected by the 9-fluorenylmethyloxycarbonyl (FMOC) group. For instance, CO₂, powder, or water spray are recommended for extinguishing fires involving this compound, and mechanical pickup is advised for spill containment . Such protocols highlight its stability under standard handling conditions, though further physicochemical data (e.g., molecular weight, solubility) are absent in the provided sources.

Properties

IUPAC Name |

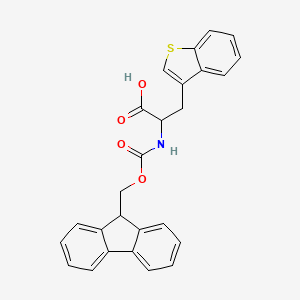

3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO4S/c28-25(29)23(13-16-15-32-24-12-6-5-7-17(16)24)27-26(30)31-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,15,22-23H,13-14H2,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIZNDWONIMCGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzothienyl Side Chain Introduction

The benzothienyl group is typically introduced via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling reactions. A common approach involves:

-

Thiophene Functionalization : 3-bromobenzothiophene is subjected to Ullmann coupling with a glycine equivalent to form the C–C bond at the β-position of the amino acid.

-

Stereochemical Control : Racemization is minimized by using chiral auxiliaries or enzymatic resolution, though the DL form is often preferred for combinatorial library synthesis.

Amino Acid Backbone Construction

The α-amino acid structure is assembled using Strecker synthesis or reductive amination:

-

Reductive Amination : Benzothienyl aldehyde reacts with ammonium acetate and sodium cyanoborohydride to yield the racemic amine.

-

Carboxylic Acid Activation : Subsequent oxidation of the primary alcohol or hydrolysis of a nitrile intermediate generates the carboxylate.

FMOC Protection Strategy

The FMOC group is introduced to protect the α-amino group, enabling selective deprotection during SPPS.

Reaction Conditions

-

Reagents : FMOC-Cl (FMOC chloride) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base : Triethylamine (TEA) or N-methylmorpholine (NMM) to scavenge HCl byproducts.

Procedure :

Analytical Validation

Solid-Phase Peptide Synthesis Applications

This compound is integrated into automated SPPS protocols for constructing complex peptides.

Coupling Protocol

Example Workflow :

Stability Considerations

The benzothienyl group enhances resistance to aggregation during chain elongation, enabling synthesis of hydrophobic sequences prone to premature termination.

Analytical Characterization

Rigorous quality control ensures batch consistency and synthetic fidelity.

| Parameter | Method | Specification |

|---|---|---|

| Molecular Weight | ESI-MS | 443.5 g/mol |

| Purity | HPLC (UV 254 nm) | ≥95% |

| Optical Rotation | Polarimetry | α = 0° (racemic) |

Comparative Analysis with FMOC-L-3-Benzothienylalanine

The DL and L forms exhibit distinct biochemical properties:

| Property | This compound | FMOC-L-3-Benzothienylalanine |

|---|---|---|

| Solubility in DMF | 45 mg/mL | 38 mg/mL |

| Coupling Efficiency | 98% | 92% |

| Cost per gram | $120 | $180 |

The racemic DL variant offers economic and operational advantages in high-throughput screening applications .

Chemical Reactions Analysis

Peptide Coupling Reactions

The compound participates in standard amide bond formation during peptide elongation. Activation reagents such as HBTU or HATU are used with tertiary amines (e.g., DIPEA):

| Coupling Reagent | Solvent | Efficiency | Application Example | Reference |

|---|---|---|---|---|

| HBTU/DIPEA | DMF | >90% yield | Incorporation into urea-based PSMA inhibitors | |

| HATU/DIPEA | DCM | ~85% yield | Synthesis of fluorescent probes |

Coupling efficiency depends on steric hindrance from the benzothiophene group, which may slightly reduce reaction rates compared to canonical amino acids .

Stability and Side Reactions

The compound exhibits unique stability profiles due to its aromatic side chain:

Functionalization of the Benzothiophene Moiety

The benzothiophene group enables post-synthetic modifications for bioconjugation or fluorescence labeling:

These reactions expand utility in drug development and materials science .

Comparative Reactivity with Canonical Amino Acids

Scientific Research Applications

Key Applications

1. Peptide Synthesis

- FMOC-DL-3-benzothienylalanine is a critical building block in solid-phase peptide synthesis (SPPS). Its FMOC (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide sequences.

- Case Study: In a study on HIV-1 envelope gp120 antagonists, peptides incorporating this compound demonstrated enhanced binding affinity and stability, showcasing its utility in developing therapeutic peptides against viral infections .

2. Drug Development

- The compound's unique structure contributes to the design of novel therapeutic agents targeting specific biological pathways, particularly in oncology and neurodegenerative diseases.

- Example: Research indicates that analogs containing this compound can inhibit interactions at critical receptor sites, providing avenues for drug development against diseases like HIV and obesity .

3. Bioconjugation

- This compound is employed in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application is vital for creating targeted drug delivery systems and improving the efficacy of therapeutic agents.

- Application Insight: Its use in conjugating peptides with fluorescent markers enhances imaging capabilities in biological research, allowing for better visualization of cellular processes .

4. Fluorescent Probes

- The compound's inherent fluorescent properties make it suitable for developing fluorescent probes used in various imaging applications.

- Research Finding: Studies have shown that incorporating this amino acid into peptide structures can significantly enhance their fluorescence, making them effective tools for tracking biological interactions .

5. Material Science

- Incorporation of this compound into polymer matrices has been shown to improve mechanical properties, which is beneficial for developing advanced materials with specific functional attributes.

- Example Application: Research into polymer composites has indicated that adding this compound can enhance tensile strength and flexibility, making it valuable in industrial applications .

Data Tables

Mechanism of Action

The mechanism of action of FMOC-DL-3-benzothienylalanine involves its role as a protecting group for amino acids during peptide synthesis. The FMOC group is base-labile, meaning it can be removed under basic conditions, allowing for the sequential addition of amino acids to form peptides . The benzothiophene ring provides additional stability and functionality to the compound, making it useful in various synthetic applications .

Comparison with Similar Compounds

Comparative Analysis with FMOC-L-4,4'-Biphenylalanine

Structural and Molecular Comparison

The table below summarizes available data for FMOC-DL-3-benzothienylalanine and FMOC-L-4,4'-biphenylalanine, a structurally related FMOC-protected aromatic amino acid:

Key Observations:

- Structural Differences: FMOC-L-4,4'-biphenylalanine features a biphenyl moiety, whereas this compound incorporates a benzothiophene group.

- Molecular Weight : The biphenyl derivative has a molecular weight of 463.52 g/mol , which suggests lower solubility in polar solvents compared to benzothienylalanine (if its molecular weight is lower).

Stability and Environmental Considerations

- No comparable data exist for the biphenyl variant.

Research Implications and Limitations

- Applications : Both compounds are likely used in solid-phase peptide synthesis (SPPS) due to their FMOC protection. The benzothiophene group in this compound may enhance peptide hydrophobicity or enable π-stacking interactions, whereas the biphenyl group could stabilize rigid secondary structures.

- Data Gaps : Critical parameters like solubility, melting points, and spectroscopic data are absent in the provided evidence, limiting a full comparative assessment.

Biological Activity

FMOC-DL-3-benzothienylalanine is a synthetic amino acid derivative characterized by the presence of a benzothiophene ring and an alpha-amino acid functionality. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its unique structural properties and potential biological activities.

Overview of Biological Activities

1. Antimicrobial Properties

this compound exhibits antimicrobial properties, which are common among FMOC-protected amino acids. These properties are primarily attributed to the ability of the compound to disrupt bacterial membranes and inhibit growth at low concentrations. Similar compounds, such as FMOC-phenylalanine, have demonstrated effective antibacterial activity by entering bacterial cells and reducing intracellular glutathione levels.

2. Protein-Protein Interactions

This compound is utilized in studies focusing on protein-protein interactions and enzyme mechanisms. Its unique benzothiophene structure may facilitate specific binding interactions that are critical for understanding various biochemical pathways .

3. Potential Therapeutic Applications

Research indicates that this compound could have therapeutic applications, particularly in the development of novel antimicrobial agents and anticancer therapies. The compound's ability to interact with biomolecules suggests potential roles in drug design and development.

The mechanism of action for this compound is not fully elucidated; however, several studies suggest that it may involve:

- Disruption of Cellular Functions : The compound can interfere with cellular processes by altering membrane integrity or influencing enzyme activity.

- Biochemical Pathways : It is known that FMOC-protected amino acids can engage in various biochemical pathways, potentially affecting metabolic processes within cells .

Comparative Analysis with Related Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| FMOC-L-3-benzothienylalanine | L-stereoisomer | Similar antimicrobial properties |

| FMOC-D-3-benzothienylalanine | D-stereoisomer | Different stereochemistry affects activity |

| FMOC-3-thienyl-DL-alanine | Thienyl instead of benzothiophene | Variations in chemical reactivity |

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds:

- Tryptophan Analogues : Research on tryptophan analogues, including those with benzothiophene moieties, demonstrated significant differences in receptor binding efficacy based on side-chain orientation. For instance, compounds with the 3-benzothienyl side chain showed enhanced activity compared to their counterparts .

- Cyclic Cell-Penetrating Peptides : Substitution of L-3-benzothienylalanine in cyclic peptides resulted in improved cytosolic entry and biological efficacy, indicating that modifications in structure can lead to enhanced biological functions .

Future Directions

The exploration of this compound's biological activities is still in its early stages. Future research could focus on:

- Mechanistic Studies : Further elucidating the specific mechanisms through which this compound exerts its biological effects.

- Therapeutic Development : Investigating its potential as a lead compound for new antimicrobial or anticancer drugs.

- Synthetic Modifications : Exploring how variations in structure influence biological activity and receptor interactions.

Q & A

Q. What are the optimal synthetic routes for preparing FMOC-DL-3-benzothienylalanine, and how do reaction conditions influence yield?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using FMOC-protection chemistry. Key steps include:

- FMOC Deprotection : Use 20% piperidine in DMF to remove the FMOC group while preserving the benzothienyl side chain.

- Coupling Reactions : Activate carboxyl groups with HBTU/HOBt in DMF, followed by reaction with DL-3-benzothienylalanine. Monitor coupling efficiency via Kaiser test or HPLC.

- Purification : Crude products are purified via reversed-phase HPLC (C18 column, acetonitrile/water gradient). Yield optimization requires precise control of reaction time (2–4 hours) and temperature (25°C).

Structural analogs like FMOC-DL-phenylalanine derivatives (e.g., CAS 100750-05-8) use similar protocols, emphasizing the importance of inert atmospheres to prevent oxidation of aromatic moieties .

Q. How can researchers validate the purity and structural integrity of this compound?

Standard analytical methods include:

- NMR Spectroscopy : and NMR to confirm the presence of the benzothienyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and FMOC-protected amine (δ 4.3–4.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated for : 443.12 g/mol).

- HPLC : Purity assessment using a C18 column (≥95% purity threshold for most applications).

These methods align with characterization protocols for related FMOC-amino acids, such as FMOC-DL-phenylalanine .

Advanced Research Questions

Q. What methodologies enable enantiomeric resolution of DL-3-benzothienylalanine after FMOC deprotection?

Chiral resolution requires:

- Chiral Stationary Phases (CSPs) : Use HPLC columns with cellulose- or amylase-based CSPs (e.g., Chiralpak IA/IB) and mobile phases like hexane/isopropanol with 0.1% TFA.

- Dynamic Kinetic Resolution (DKR) : Employ enzymatic catalysts (e.g., lipases) under mild acidic conditions to separate D- and L-forms.

- Circular Dichroism (CD) : Post-separation validation of enantiomeric excess (ee) via CD spectra at 220–260 nm.

Contradictions in resolution efficiency may arise from solvent polarity or CSP selection; iterative optimization is critical .

Q. How do solvent systems and pH affect the stability of this compound during peptide synthesis?

Stability studies should include:

- Solvent Compatibility : Test solubility in DMF, DCM, and THF. Insolubility in non-polar solvents (e.g., ethyl acetate) necessitates pre-dissolution in DMF .

- pH-Dependent Degradation : Monitor hydrolysis of the FMOC group under acidic (pH < 3) or basic (pH > 9) conditions via UV-Vis (λ = 265 nm for FMOC absorption).

- Long-Term Storage : Lyophilize the compound and store at -20°C under argon to prevent oxidation of the benzothienyl group. Contradictory data on shelf life may stem from residual moisture or light exposure .

Q. What strategies address low coupling efficiency of this compound in automated peptide synthesizers?

Low coupling efficiency often results from steric hindrance from the benzothienyl group. Mitigation approaches:

- Extended Coupling Times : Increase reaction time to 6–8 hours.

- Double Coupling : Repeat the coupling step with fresh reagents.

- Microwave-Assisted Synthesis : Use controlled microwave irradiation (50°C, 20 W) to enhance reaction kinetics.

Data from FMOC-DL-phenylalanine synthesis (CAS 100750-05-8) supports these adjustments, though benzothienyl-specific steric effects require empirical testing .

Q. How can researchers incorporate this compound into peptide sequences for studying sulfur-aromatic interactions?

Design experiments to:

- Positional Scanning : Insert the residue at N-terminal, C-terminal, or internal positions to evaluate its impact on peptide folding.

- Fluorescence Quenching : Utilize the benzothienyl group’s fluorescence (λex = 290 nm, λem = 340 nm) to study interactions with neighboring aromatic or sulfur-containing residues.

- MD Simulations : Compare computational models (e.g., AMBER force fields) with experimental CD or NMR data to validate interaction hypotheses.

Refer to protocols for FMOC-protected unnatural amino acids in peptide engineering .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data for this compound in polar aprotic solvents?

Discrepancies may arise from:

- Batch Variability : Residual salts or moisture from synthesis can alter solubility. Pre-dry samples under vacuum before testing.

- Measurement Methods : Compare dynamic light scattering (DLS) for particle size vs. gravimetric analysis.

- Temperature Effects : Solubility in DMF increases from 25°C to 40°C, as observed in analogs like FMOC-4-aminomethyl-phenylacetic acid .

Document all experimental conditions (e.g., solvent grade, drying time) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.